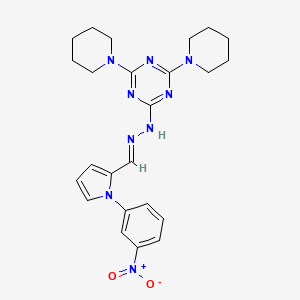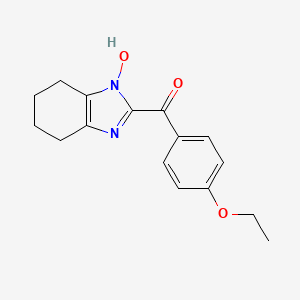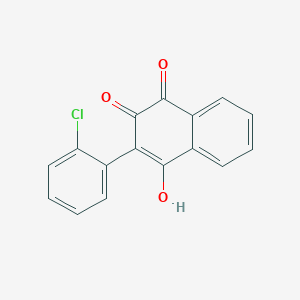
2-(2-chlorophenyl)-3-hydroxynaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries to treat various ailments such as inflammation, fever, and pain. In recent years, plumbagin has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone involves the activation of various signaling pathways in cancer cells. Plumbagin has been shown to activate the p53 pathway, which is responsible for regulating cell growth and division. It also activates the MAPK/ERK pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Plumbagin has been shown to have various biochemical and physiological effects in cancer cells. It induces oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS leads to DNA damage and ultimately, cell death. Plumbagin also inhibits the activity of various enzymes involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenyl)-3-hydroxynaphthoquinone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has also been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. One area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Another area of interest is the investigation of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone's potential in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone and its effects on normal cells. Overall, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has shown promising potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Synthesis Methods
Plumbagin can be synthesized through various methods, including extraction from the roots of Plumbago zeylanica, chemical synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-chloro-1,4-naphthoquinone with phenylmagnesium bromide, followed by hydrolysis to yield 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Microbial synthesis involves the use of microorganisms such as Streptomyces platensis to produce 2-(2-chlorophenyl)-3-hydroxynaphthoquinone.
Scientific Research Applications
Plumbagin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. Plumbagin works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
properties
IUPAC Name |
3-(2-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHSLZCNZJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

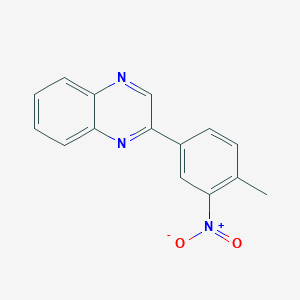
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
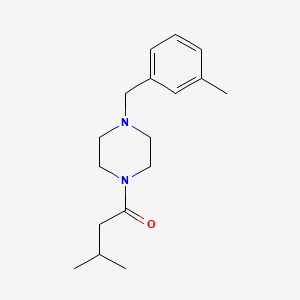
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
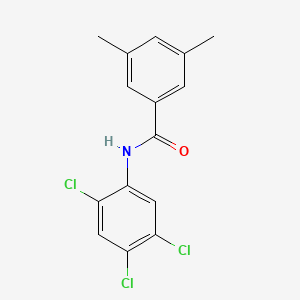
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
